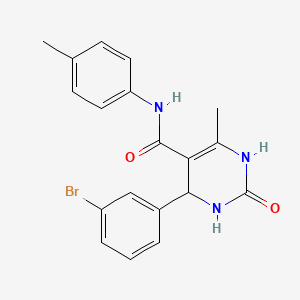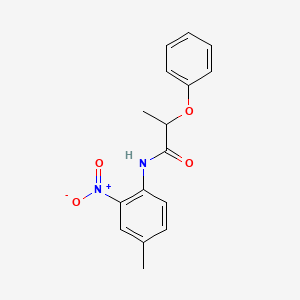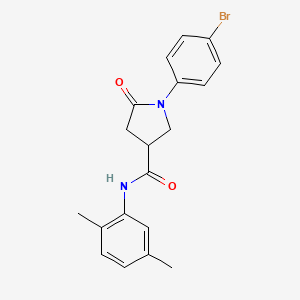![molecular formula C18H16F2N4O2 B4925882 N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4925882.png)
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide, also known as DPP-4 inhibitor, is a class of oral antidiabetic drugs that is widely used to treat type 2 diabetes. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the rapid degradation of incretin hormones. Incretin hormones are responsible for stimulating insulin secretion in response to glucose, and by inhibiting DPP-4, DPP-4 inhibitors increase the levels of these hormones, leading to improved glucose control.
Mecanismo De Acción
As mentioned earlier, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide). N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide is responsible for the rapid degradation of incretin hormones, which are released by the gut in response to food intake. Incretin hormones stimulate insulin secretion in response to glucose, and by inhibiting N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors increase the levels of these hormones, leading to improved glucose control.
Biochemical and Physiological Effects:
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors have several biochemical and physiological effects. They increase the levels of incretin hormones, which in turn stimulate insulin secretion, reduce glucagon secretion, and slow gastric emptying. These effects lead to improved glucose control, reduced postprandial glucose excursions, and lower HbA1c levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors have several advantages for lab experiments. They are easy to administer orally and have a favorable safety profile. In addition, they have been extensively studied in clinical trials, and their mechanism of action is well-understood. However, there are some limitations to using N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors in lab experiments. They may not accurately reflect the complex metabolic and physiological processes that occur in vivo, and their effects may be influenced by factors such as diet and exercise.
Direcciones Futuras
There are several future directions for research on N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors. One area of interest is the potential role of these drugs in preventing or delaying the onset of type 2 diabetes in high-risk individuals. Another area of interest is the potential cardiovascular benefits of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors, as several clinical trials have suggested that these drugs may reduce the risk of cardiovascular events. Finally, there is ongoing research into the potential use of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors in combination with other antidiabetic drugs to improve glycemic control in patients with type 2 diabetes.
Métodos De Síntesis
The synthesis of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide involves several steps. The starting material is 2,4-difluorobenzonitrile, which is reacted with 3-pyridylboronic acid in the presence of a palladium catalyst to form 2-(2,4-difluorophenoxy)pyridine. This intermediate is then reacted with 3-(1H-pyrazol-1-yl)propanoic acid in the presence of a coupling reagent to form the final product.
Aplicaciones Científicas De Investigación
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors have been extensively studied for their efficacy in treating type 2 diabetes. Clinical trials have shown that these drugs can improve glycemic control, reduce HbA1c levels, and lower the risk of cardiovascular events. In addition, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide inhibitors have been shown to have a favorable safety profile and are generally well-tolerated by patients.
Propiedades
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2/c19-14-4-5-16(15(20)11-14)26-18-13(3-1-7-21-18)12-22-17(25)6-10-24-9-2-8-23-24/h1-5,7-9,11H,6,10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXAIZUKUMUZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC(=O)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)
![3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4925830.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B4925838.png)
![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4925852.png)
![1-(9-butyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4925857.png)
![1-(3-chloro-4-methylphenyl)-4-[(5-methyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B4925862.png)
![1-(4-bromophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4925870.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4925874.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4925896.png)
![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4925905.png)